molecular formula C23H18N2O3S B11094717 [1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](thiophen-2-yl)methanone

[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](thiophen-2-yl)methanone

Cat. No.: B11094717
M. Wt: 402.5 g/mol
InChI Key: LCWFYSLKYMSEDJ-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone is a complex organic compound that features a unique combination of benzodioxole, beta-carboline, and thiophene moieties

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, DMF, and 1,4-dioxane, and catalysts such as PdCl₂ and CuI. Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the parent compound.

Scientific Research Applications

1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with cellular targets such as tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting mitotic spindle formation.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone include:

The uniqueness of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone lies in its combined structural features, which confer distinct biological activities and synthetic versatility.

Properties

Molecular Formula

C23H18N2O3S

Molecular Weight

402.5 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C23H18N2O3S/c26-23(20-6-3-11-29-20)25-10-9-16-15-4-1-2-5-17(15)24-21(16)22(25)14-7-8-18-19(12-14)28-13-27-18/h1-8,11-12,22,24H,9-10,13H2

InChI Key

LCWFYSLKYMSEDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CS6

Origin of Product

United States

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